molecular formula C7H10N2O B2711100 3-(Pyrrolidin-3-YL)-1,2-oxazole CAS No. 1368127-11-0

3-(Pyrrolidin-3-YL)-1,2-oxazole

Cat. No.: B2711100
CAS No.: 1368127-11-0
M. Wt: 138.17
InChI Key: UPYSXYBXOWPKLL-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-YL)-1,2-oxazole: is a heterocyclic compound that features both a pyrrolidine ring and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-3-YL)-1,2-oxazole typically involves the construction of the pyrrolidine ring followed by the formation of the oxazole ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the pyrrolidine ring can be synthesized from primary amines and diols using a catalytic system . The oxazole ring can then be formed through cyclization reactions involving nitriles and aldehydes under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-3-YL)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products: The major products formed from these reactions include oxidized oxazole derivatives, reduced pyrrolidine-oxazole compounds, and substituted oxazole derivatives.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-YL)-1,2-oxazole involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity to certain biological targets, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-(Pyrrolidin-3-YL)-1,2-oxazole is unique due to its combination of the pyrrolidine and oxazole rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in various fields of research and industry .

Biological Activity

3-(Pyrrolidin-3-YL)-1,2-oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring linked to an oxazole moiety, which contributes to its unique pharmacological properties. The exploration of its biological activity encompasses various mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7_{7}H10_{10}N2_{2}O, with a molecular weight of approximately 138.17 g/mol. Its structure allows for diverse interactions with biological systems, making it a candidate for further research in drug development.

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their functions. The heterocyclic nature of the compound facilitates these interactions, making it a subject of interest in studies related to enzyme inhibition and receptor binding.

Antithrombotic Properties

Research has indicated that derivatives of this compound may exhibit antithrombotic activity by inhibiting platelet aggregation. This property suggests potential applications in preventing thrombus formation in clinical settings.

Enzyme Inhibition

Studies have shown that the compound can act as an inhibitor for various enzymes. For instance, it has been explored as a potential inhibitor of prolyl oligopeptidase (PREP), which plays a role in neurodegenerative diseases. The inhibition of PREP can impact protein-protein interactions relevant to conditions such as Parkinson's disease .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In particular, it has been part of studies focusing on HIV protease inhibitors. Modifications to the oxazole ring have been shown to enhance protease inhibitory activity significantly .

Study on Antithrombotic Activity

A study investigating the antithrombotic potential of this compound derivatives demonstrated that these compounds effectively inhibited platelet aggregation in vitro. The findings suggest that the spatial orientation and stereochemistry of the pyrrolidine ring influence the biological activity and selectivity towards platelet receptors.

Evaluation as an HIV Protease Inhibitor

In research focused on HIV protease inhibitors, derivatives incorporating this compound were synthesized and tested. One notable derivative exhibited a five-fold increase in protease inhibitory activity compared to earlier compounds in the series. This highlights the importance of structural modifications in enhancing biological efficacy .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Methyl-3-(pyrrolidin-3-yl)oxazolidin-2-oneMethyl group on oxazolidinone ringExhibits different biological activities
5-(Piperidin-2-yl)oxazole-4-carboxylic acidPiperidine instead of pyrrolidineDifferent pharmacological profile
5-(Piperidin-4-yl)oxazole-4-carboxylic acidSimilar oxazole structureHigher melting point and distinct NMR characteristics

This table illustrates how variations in the structure can lead to different biological profiles and activities.

Properties

IUPAC Name

3-pyrrolidin-3-yl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-8-5-6(1)7-2-4-10-9-7/h2,4,6,8H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYSXYBXOWPKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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